molecular formula C4H5N3O B1315440 1-methyl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 99651-37-3

1-methyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No. B1315440
CAS RN: 99651-37-3
M. Wt: 111.1 g/mol
InChI Key: OJBNZAZUTPLWDT-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound with the CAS Number: 99651-37-3 . It has a molecular weight of 111.1 and its IUPAC name is 1-methyl-1H-1,2,4-triazole-5-carbaldehyde . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for 1-methyl-1H-1,2,4-triazole-5-carbaldehyde is 1S/C4H5N3O/c1-7-4 (2-8)5-3-6-7/h2-3H,1H3 . The InChI key is OJBNZAZUTPLWDT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Methyl-1H-1,2,4-triazole-5-carbaldehyde has a molecular weight of 111.1 . It is a liquid at room temperature . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Environmental Monitoring

1-Methyl-1H-1,2,4-triazole: has been identified as a marker for environmental contamination by 1,1-dimethylhydrazine (UDMH) , a rocket propellant. Its presence in plant tissues can indicate UDMH exposure and its transformation products, making it a valuable tool for environmental monitoring and assessment .

Pharmacological Research

Triazole derivatives, including 1-methyl-1H-1,2,4-triazoles , are central to a variety of drugs due to their ability to bind with enzymes and receptors. They exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, and anti-inflammatory properties. This makes them significant in the development of new pharmacological agents .

Chemical Synthesis

The triazole ring, present in 1-methyl-1H-1,2,4-triazole-5-carbaldehyde , is a versatile moiety in chemical synthesis. It’s used in the synthesis of high-nitrogen compounds for applications in propellants, explosives, pyrotechnics, and chemotherapy .

Nucleoside Analogue Preparation

1-Methyl-1H-1,2,4-triazole-5-carbaldehyde: serves as a precursor in the synthesis of nucleoside analogues like Ribavirin, which are crucial in antiviral therapies. The ability to create these analogues is essential for developing treatments for viral infections .

Antimicrobial Agents

The triazole core, including 1,2,4-triazoles , is incorporated into many clinically important agents. These compounds are used in treating infections due to their effectiveness against a broad spectrum of pathogens, making them valuable in antimicrobial therapy .

Cancer Research

Some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines. The incorporation of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde into new compounds could lead to the development of novel anticancer drugs with the potential to treat different types of cancer .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-7-4(2-8)5-3-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBNZAZUTPLWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545270
Record name 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-1,2,4-triazole-5-carbaldehyde

CAS RN

99651-37-3
Record name 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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